rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate
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Overview
Description
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate is a chemical compound with the molecular formula C8H12O6. It is an oxirane derivative, which means it contains a three-membered epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate typically involves the reaction of diethyl (2R,3S)-2,3-dihydroxysuccinate with a suitable oxidizing agent. One common method involves the use of boron trifluoride etherate in acetone under an ice bath, followed by stirring at room temperature for 12 hours. The reaction mixture is then treated with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic phase is dried and concentrated, and the crude product is purified by column chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2R,3S)-2,3-dihydroxysuccinate: A precursor in the synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate.
Diethyl (2R,3S)-2,3-dimethylsuccinate: Another similar compound with different substituents on the succinate backbone.
Uniqueness
This compound is unique due to its epoxide ring, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in synthetic chemistry for the preparation of various derivatives and in research for studying epoxide reactivity and interactions.
Properties
Molecular Formula |
C8H12O5 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
diethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
LDFQMMUIJQDSAB-OLQVQODUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC |
Origin of Product |
United States |
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